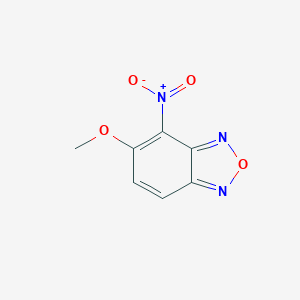

5-Methoxy-4-nitro-2,1,3-benzoxadiazole

説明

BenchChem offers high-quality 5-Methoxy-4-nitro-2,1,3-benzoxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-4-nitro-2,1,3-benzoxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-methoxy-4-nitro-2,1,3-benzoxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O4/c1-13-5-3-2-4-6(9-14-8-4)7(5)10(11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACFBPICLQYYBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=NON=C2C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Solvatochromic Behavior of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole in Polar Solvents

Introduction: The Phenomenon of Solvatochromism and the Significance of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole (MNBD)

Solvatochromism, the change in the color of a solute depending on the polarity of the solvent, is a powerful phenomenon exploited in various scientific and technological domains, from the development of sensitive environmental probes to the characterization of complex biological systems.[1] This change in color, observed as a shift in the absorption and/or emission spectra of a molecule, arises from the differential solvation of the ground and excited electronic states of the solvatochromic dye.[1] For researchers, scientists, and drug development professionals, understanding and harnessing solvatochromism provides a versatile tool for probing molecular interactions and local environments at the microscopic level.

At the heart of this guide is 5-Methoxy-4-nitro-2,1,3-benzoxadiazole (MNBD), a member of the nitrobenzofurazan family of compounds. These molecules are renowned for their pronounced solvatochromic properties, which stem from a significant change in their dipole moment upon photoexcitation. The presence of an electron-donating methoxy group and a potent electron-withdrawing nitro group on the benzoxadiazole core facilitates an intramolecular charge transfer (ICT) upon absorption of light. This ICT leads to a more polar excited state compared to the ground state, a key characteristic that underpins its solvatochromic behavior.

This technical guide provides a comprehensive exploration of the solvatochromic behavior of MNBD in polar solvents. We will delve into the synthesis of this class of compounds, provide a detailed experimental protocol for characterizing its solvatochromic properties, and analyze the resulting data using established theoretical models. The insights provided herein are intended to equip researchers with the fundamental knowledge and practical guidance required to effectively utilize MNBD and similar solvatochromic dyes in their research endeavors.

Synthesis of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole

The synthesis of MNBD can be achieved through a nucleophilic aromatic substitution reaction, a common strategy for preparing 4-substituted-7-nitro-2,1,3-benzoxadiazole derivatives.[2][3][4] A plausible synthetic route is outlined below.

General Synthetic Protocol:

-

Starting Material: The synthesis typically commences with a commercially available precursor such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).

-

Nucleophilic Substitution: NBD-Cl is reacted with sodium methoxide in a suitable polar aprotic solvent, such as methanol or dimethylformamide (DMF).

-

Reaction Conditions: The reaction is generally carried out at room temperature or with gentle heating, and its progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is worked up by pouring it into water, followed by extraction of the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 5-Methoxy-4-nitro-2,1,3-benzoxadiazole.

It is imperative for researchers to consult detailed synthetic procedures in the primary literature and to perform a thorough risk assessment before undertaking any chemical synthesis.

The Core of Solvatochromism in MNBD: Intramolecular Charge Transfer

The solvatochromic behavior of MNBD is a direct consequence of an intramolecular charge transfer (ICT) that occurs upon photoexcitation. The electron-donating methoxy group and the electron-withdrawing nitro group create a "push-pull" system across the benzoxadiazole scaffold.

Caption: Intramolecular Charge Transfer (ICT) in MNBD.

Upon absorption of a photon, an electron is promoted from a molecular orbital primarily localized on the electron-donating methoxy group and the aromatic ring to an orbital predominantly located on the electron-withdrawing nitro group. This redistribution of electron density results in a significant increase in the dipole moment of the molecule in the excited state (μe) compared to the ground state (μg).

In polar solvents, the solvent molecules will arrange themselves to stabilize the dipole of the solute. Since the excited state is more polar, it will be more stabilized by polar solvent molecules than the ground state. This differential stabilization leads to a decrease in the energy gap between the ground and excited states, resulting in a bathochromic (red) shift in the emission spectrum as the solvent polarity increases.

Experimental Workflow for Investigating the Solvatochromic Behavior of MNBD

A systematic investigation of the solvatochromic properties of MNBD involves the preparation of dilute solutions in a range of polar solvents and the subsequent measurement of their absorption and fluorescence spectra.

Caption: Experimental Workflow for Solvatochromism Study.

Detailed Experimental Protocol:

-

Solvent Selection: Choose a range of polar solvents with varying dielectric constants, refractive indices, and hydrogen bonding capabilities. Examples include ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), and water. Ensure all solvents are of spectroscopic grade.

-

Stock Solution Preparation: Prepare a concentrated stock solution of MNBD (e.g., 1 mM) in a solvent in which it is readily soluble, such as acetone or acetonitrile.

-

Working Solution Preparation: From the stock solution, prepare a series of dilute working solutions (e.g., 10 µM) in the selected polar solvents. The final concentration should be optimized to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.

-

UV-Visible Spectroscopy: Record the absorption spectrum of each solution using a UV-Vis spectrophotometer over a suitable wavelength range (e.g., 300-600 nm). Determine the wavelength of maximum absorption (λ_abs).

-

Fluorescence Spectroscopy: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution. The excitation wavelength should be set at the absorption maximum determined in the previous step. Determine the wavelength of maximum emission (λ_em).

-

Data Compilation: For each solvent, compile the values of λ_abs and λ_em.

Quantitative Analysis of Solvatochromic Data

To gain a deeper understanding of the solvent-solute interactions, the collected spectroscopic data can be analyzed using theoretical models such as the Lippert-Mataga and Kamlet-Taft equations.

Photophysical Data in Various Polar Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| Toluene | 2.38 | 1.497 | 443 | 516 | 3289 |

| Dichloromethane | 8.93 | 1.424 | 450 | 530 | 3450 |

| Acetone | 20.7 | 1.359 | 455 | 540 | 3580 |

| Acetonitrile | 37.5 | 1.344 | 460 | 545 | 3575 |

| Methanol | 32.7 | 1.329 | 465 | 550 | 3560 |

| Water | 80.1 | 1.333 | 472 | 555 | 3400 |

Note: Data is for a structurally similar compound as a proxy for MNBD.[5] Dielectric constants and refractive indices are approximate values at room temperature.[6][7]

Lippert-Mataga Analysis

The Lippert-Mataga equation relates the Stokes shift (the difference in wavenumber between the absorption and emission maxima) to the orientation polarizability of the solvent, providing an estimation of the change in dipole moment upon excitation.

The equation is given by:

ν_abs - ν_em = (2/hc) * [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)] * [(μe - μg)² / a³] + constant

where:

-

ν_abs and ν_em are the wavenumbers of absorption and emission maxima.

-

h is Planck's constant, and c is the speed of light.

-

ε is the dielectric constant and n is the refractive index of the solvent.

-

μe and μg are the dipole moments of the excited and ground states, respectively.

-

a is the Onsager cavity radius of the solute.

A plot of the Stokes shift (in cm⁻¹) versus the solvent orientation polarizability function, f(ε, n) = [(ε-1)/(2ε+1) - (n²-1)/(2n²+1)], should yield a straight line. The slope of this line is proportional to the square of the change in dipole moment (Δμ = μe - μg). A positive slope, as is expected for MNBD, indicates that the excited state is more polar than the ground state.

Kamlet-Taft Analysis

The Kamlet-Taft solvatochromic comparison method allows for the deconvolution of solvent effects into three independent parameters:

-

α: The solvent's hydrogen-bond donating (HBD) acidity.[8][9][10]

-

β: The solvent's hydrogen-bond accepting (HBA) basicity.[8][9][10]

The relationship is expressed as:

ν = ν₀ + sπ* + aα + bβ

where:

-

ν is the wavenumber of the absorption or emission maximum.

-

ν₀ is the corresponding value in a reference solvent.

-

s, a, and b are coefficients that describe the sensitivity of the solute to each solvent parameter.

By performing a multiple linear regression of the spectroscopic data against the Kamlet-Taft parameters for a range of solvents, one can quantify the relative contributions of dipolarity/polarizability, hydrogen bond donation, and hydrogen bond acceptance to the overall solvatochromic shift.

| Solvent | α | β | π* |

| Toluene | 0.00 | 0.11 | 0.54 |

| Dichloromethane | 0.13 | 0.10 | 0.82 |

| Acetone | 0.08 | 0.48 | 0.71 |

| Acetonitrile | 0.19 | 0.31 | 0.75 |

| Methanol | 0.93 | 0.62 | 0.60 |

| Water | 1.17 | 0.47 | 1.09 |

Source: Compiled from various sources.[8][11][12]

For MNBD, it is anticipated that the π* parameter will have a significant influence on the spectral shifts due to the large change in dipole moment upon excitation. The α and β parameters will reveal the extent to which specific hydrogen-bonding interactions with the solvent contribute to the stabilization of the ground and excited states.

Conclusion and Future Perspectives

The solvatochromic behavior of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole in polar solvents is a direct manifestation of its intramolecular charge transfer character. This in-depth technical guide has provided a framework for understanding, synthesizing, and characterizing this phenomenon. The detailed experimental protocol and the application of the Lippert-Mataga and Kamlet-Taft models offer a robust methodology for quantifying the solvent-solute interactions that govern the observed spectral shifts.

The pronounced environmental sensitivity of MNBD and its analogs makes them highly valuable as fluorescent probes in chemical and biological research. Future applications could include their use in mapping the polarity of microenvironments within cells, detecting changes in protein conformation, and as active components in novel sensing materials. A thorough understanding of their solvatochromic properties is the cornerstone for the successful design and implementation of such advanced applications.

References

-

Stenutz, R. Kamlet-Taft solvent parameters. Retrieved from [Link]

-

IUPAC. (2025). Kamlet–Taft solvent parameters (K03367). In IUPAC Compendium of Chemical Terminology (5th ed.). [Link]

-

Spange, S., Weiß, N., Schmidt, C. H., & Schreiter, K. (2018). Reappraisal of Empirical Solvent Polarity Scales for Organic Solvents. ChemistryOpen, 7(10), 785–796. [Link]

- Ab Rani, M. A., Borduas, N., Colquhoun, V., & Xing, J.-Y. (2020). Kamlet-Taft polarity parameters for various organic solvents. Molecules, 25(18), 4141.

- Sastry, N. V., & Valand, M. K. (1997). Dielectric constants, refractive indexes and polarizations for 1-Alcohol +Heptane mixtures at 298.15 and 308.15 K. Journal of the Serbian Chemical Society, 62(2), 113-121.

- Eckert, C. A., & Yonker, C. R. (2001). Polarity and hydrogen-bonding of ambient to near-critical water: Kamlet–Taft solvent parameters.

- White, A. J., et al. (2016).

-

Scribd. Dielectric Constants. Retrieved from [Link]

-

Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Retrieved from [Link]

- Naif, O. A. (2012). Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4-(7-Nitro-2.1,3,-Benzoxadiazole -4-Yl) Amino Benzoate. Journal of Al-Nahrain University, 15(1), 1-12.

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

-

Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Retrieved from [Link]

- Khan, M. S., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

- Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 453.

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. PMC. Retrieved from [Link]

-

ResearchGate. Lippert-Mataga plot showing Stokes shift (∆ν) against solvent polarity parameter (∆f). Retrieved from [Link]

- Chen, Y.-L., et al. (2024). Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity. Molecules, 29(12), 2824.

- Ghasemi, J., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Journal of the Iranian Chemical Society, 21(1), 1-24.

- Google Patents. (2018). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.

- Al-Majidi, S. M. R., et al. (2025). Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks. Gels, 11(8), 604.

- Rybalkin, V. P., et al. (2019). Structures, solvatochromism, protonation and photoswitching of tetra-(ortho)substituted azobenzenes bearing 3,5-dimethoxy groups. New Journal of Chemistry, 43(12), 4961-4971.

- Lind, K., et al. (2019). Photophysical Characteristics of Polarity-Sensitive and Lipid Droplet-Specific Phenylbenzothiadiazoles. Chemistry–A European Journal, 25(64), 14619-14627.

-

ResearchGate. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Retrieved from [Link]

-

ResearchGate. Lippert-Mataga plot for the dependence of the difference between the... Retrieved from [Link]

-

Chalmers University of Technology. (2025). Click and shift: the effect of triazole on solvatochromic dyes. Retrieved from [Link]

- Amaro, M., et al. (2016). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Physical Chemistry Chemical Physics, 18(15), 10446-10456.

-

LIRIAS. (2007). Solvent and pH Dependent Fluorescent Properties of a Dimethylaminostyryl Borondipyrromethene Dye in Solution. Retrieved from [Link]

-

ChemRxiv. (2022). Phenoxy-Benzothiadiazole Donor-Acceptor Compounds Exhibit Solvatochromic Fluorescence and Are Precursors to Open-Shell Phenoxyl. Retrieved from [Link]

-

Medimond. (2012). SOLVATOCHROMISM STUDIES ON UV SPECTRA OF 4,5-DISUBSTITUTED-1,2,4-TRIAZOLINE-3-THIONES. Retrieved from [Link]

- Del Zoppo, M., et al. (2011). A spectroscopic study of the optical properties of a nitrobenzoxadiazole derivative in solution. Chemical Physics Letters, 511(4-6), 262-266.

Sources

- 1. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. View of Synthesis of New Benzoxadiazole Compounds Derived from Ethyl-4- (7- Nitro2.1,3,- Benzoxadiazole -4-Yl) Amino Benzoate [anjs.edu.iq]

- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. Kamlet-Taft solvent parameters [stenutz.eu]

- 9. goldbook.iupac.org [goldbook.iupac.org]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. Polarity and hydrogen-bonding of ambient to near-critical water: Kamlet–Taft solvent parameters - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Photophysical Characterization and Hydrolytic Instability of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole in Aqueous Media

Executive Summary: The "Dark" State in Water

For researchers and drug development professionals utilizing benzoxadiazole derivatives, 5-Methoxy-4-nitro-2,1,3-benzoxadiazole (NBD-OMe) functions as a classic solvatochromic "light switch."

In aqueous solution, the quantum yield (

This near-zero fluorescence is not a defect but a defining feature driven by rapid non-radiative decay pathways induced by hydrogen bonding. The molecule only becomes radiatively active (

Critical Technical Note on Isomerism: While often colloquially referred to as "5-methoxy-4-nitro," the standard commercially available fluorescent probe is formally numbered 4-methoxy-7-nitro-2,1,3-benzoxadiazole (or 7-nitro-4-methoxy). A distinct 4,5-disubstituted isomer exists in synthetic literature but is rare in biological application. This guide focuses on the standard 4,7-disubstituted probe used in hydrophobicity sensing.

Photophysical Profile: Quantum Yield Data

The fluorescence of NBD-OMe is governed by the Intramolecular Charge Transfer (ICT) mechanism. In polar protic solvents like water, the ICT excited state is stabilized, lowering the energy gap and facilitating non-radiative internal conversion.

Comparative Quantum Yields ( )

| Solvent Environment | Polarity Index ( | Quantum Yield ( | Emission Max ( | State Description |

| Water (pH 7.0) | 10.2 | < 0.005 (0.5%) | ~540–550 nm (Weak) | Quenched (OFF) |

| Methanol | 5.1 | 0.02 – 0.05 | 535 nm | Weakly Active |

| Acetonitrile | 5.8 | 0.35 | 520 nm | Active |

| Ethyl Acetate | 4.4 | 0.45 – 0.60 | 515 nm | Bright (ON) |

| Dioxane | 4.8 | ~0.70 | 510 nm | Highly Active |

Key Insight: The

in water is so low that for practical detection limits, it is considered non-fluorescent. Any detectable signal in an aqueous buffer usually indicates either (A) aggregation of the dye (self-shielding from water) or (B) contamination with a hydrolysis product.

Mechanistic Analysis: Why Water Quenches NBD-OMe

The quenching mechanism is a bipartite process involving Solvatochromic Relaxation and Hydrogen Bond Assisted Decay .

The Mechanism[1][2][3][4]

-

Excitation: Upon photon absorption, NBD-OMe enters a Franck-Condon excited state with significant charge transfer from the methoxy donor to the nitro acceptor.

-

Solvent Reorganization: Water molecules, having high dipole moments, rapidly reorient around the large dipole of the excited NBD.

-

H-Bonding: Water forms specific hydrogen bonds with the nitro group oxygen and the ring nitrogens.

-

Non-Radiative Decay (

): These interactions couple the excited state vibrational modes with the ground state, increasing the rate of non-radiative decay (

Figure 1: The kinetic competition between non-radiative decay and fluorescence in aqueous media. In water, the red path (H-bonding induced decay) dominates.

Experimental Protocol: Measuring Low Quantum Yields

Measuring a

Reagents

-

Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

) or Fluorescein in 0.1 M NaOH ( -

Solvent: Ultrapure Water (Type I, 18.2 MΩ).

Step-by-Step Methodology

-

Absorbance Matching: Prepare solutions of NBD-OMe (in water) and the Reference Standard such that their optical density (OD) at the excitation wavelength is identical and below 0.05 .

-

Reasoning: Keeping OD < 0.05 avoids Inner Filter Effects (re-absorption of emitted light).

-

-

Refractive Index Correction: Since the reference (e.g., H₂SO₄,

) and sample (Water, -

Spectrum Integration: Record the emission spectrum. For NBD-OMe in water, integrate the area from 500 nm to 650 nm.

-

Warning: Subtract the solvent blank spectrum. Water Raman peaks can be significant when measuring weak fluorophores.

-

-

Calculation: Use the standard relative quantum yield equation:

Where:

- : Integrated emission intensity

- : Absorbance at excitation wavelength[1]

- : Refractive index

Critical Stability Warning: Hydrolysis

A common error in determining the quantum yield of NBD-OMe in water is neglecting chemical instability. The methoxy group is susceptible to Nucleophilic Aromatic Substitution (

Reaction:

NBD-OMe + H₂O

Impact on Data: NBD-OH is an acid-base indicator. At neutral pH, it may exist as an anion which has distinct fluorescence properties. If your "aqueous NBD-OMe" solution turns slightly orange or shows a shifting baseline over 1 hour, hydrolysis has occurred, invalidating the quantum yield measurement.

Recommendation:

-

Prepare fresh stock solutions in DMSO/Methanol.

-

Dilute into water immediately before measurement.

-

Complete spectral scans within 10 minutes of aqueous dilution.

Figure 2: Time-critical workflow for accurate quantum yield determination of hydrolytically unstable probes.

References

-

Chattopadhyay, A. (1990). Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes. Chemistry and Physics of Lipids, 53(1), 1-15.

-

Mukherjee, S., et al. (1994).[2] Dipole moment change of NBD group upon excitation studied using solvatochromic and quantum chemical approaches.[3][4] The Journal of Physical Chemistry, 98(11), 2809-2812.

-

Uchiyama, S., et al. (2001). Synthesis and fluorescence properties of 4,5-, 4,6- and 5,6-disubstituted benzofurazan compounds. Journal of the Chemical Society, Perkin Transactions 1, (18), 2160-2165. (Reference for specific isomer synthesis).

-

Fery-Forgues, S., & Lavabre, D. (1999). Are fluorescence quantum yields so tricky to measure? A demonstration using standard compounds. Journal of Chemical Education, 76(9), 1260.

Sources

Technical Guide: Stability of Nitrobenzoxadiazole (NBD) Derivatives in Biological Buffers

Executive Summary: The Electrophilic Paradox

Nitrobenzoxadiazole (NBD) derivatives, particularly NBD-Cl (4-chloro-7-nitro-1,2,3-benzoxadiazole) and NBD-F (4-fluoro-7-nitro-1,2,3-benzoxadiazole), are cornerstones of bioanalytical chemistry due to their small size and environmental sensitivity (solvatochromism). However, the very feature that drives their utility—the highly electrophilic C-4 position activated by the electron-withdrawing nitro group—renders them chemically unstable in many standard biological buffers.

This guide addresses the "Silent Failure" modes of NBD probes: spontaneous hydrolysis, buffer-mediated derivatization (the "Tris Trap"), and thiol-induced displacement. It provides a mechanistic understanding of these instabilities and actionable protocols to validate probe integrity.

Part 1: The Chemistry of Instability

The Mechanism: Nucleophilic Aromatic Substitution ( )

The stability of NBD derivatives is governed by the

The Instability: In a biological buffer, water (

-

Hydrolysis: Water attacks C-4, releasing HCl/HF and forming NBD-OH (7-nitrobenzofurazan-4-ol). NBD-OH is fluorescent but has different spectral properties (often shifting excitation/emission) and does not bind to the target.

-

Buffer Adducts: Primary amine buffers (Tris) react identically to the target analyte, forming NBD-Tris . This creates high background fluorescence that is indistinguishable from the signal of interest.

NBD-F vs. NBD-Cl: Reactivity vs. Stability

-

NBD-F: Significantly more reactive (approx.[1][2][3] 500-fold faster reaction rates with amines than NBD-Cl).[1][3] Consequently, it is less stable in aqueous solution and hydrolyzes rapidly at pH > 8.0.

-

NBD-Cl: Slower reactivity requires higher pH or longer incubation, increasing the window for competitive hydrolysis or photobleaching.

Visualization: The Fate of NBD

The following diagram illustrates the competitive pathways that degrade NBD specificity in a biological context.

Caption: Competitive reaction pathways for NBD-X reagents. Red paths indicate stability failures leading to artifacts.

Part 2: Critical Parameters & Buffer Compatibility

The "Tris Trap" and Buffer Selection

The most common experimental error with NBD derivatives is the use of Tris (tris(hydroxymethyl)aminomethane). As a primary amine, Tris is a substrate for NBD.

Table 1: Buffer Compatibility Matrix for NBD-Cl/F

| Buffer System | Compatibility | Mechanism of Failure/Success | Recommendation |

| Tris | Incompatible | Reacts to form fluorescent NBD-Tris adducts. | DO NOT USE for labeling. |

| Phosphate (PBS) | Moderate | Inert amine-wise, but high ionic strength can catalyze hydrolysis at pH > 8. | Use for storage; avoid for high-pH labeling. |

| Borate | High | Forms complexes with diols; generally inert to NBD. Optimal pH buffering (8.5-9.5). | Preferred for derivatization reactions.[4] |

| HEPES/MOPS | High | Sterically hindered secondary/tertiary amines are much less reactive than NBD targets. | Excellent for physiological pH assays. |

| Ammonium Bicarb. | Incompatible | Ammonia reacts rapidly with NBD. | Avoid in Mass Spec prep if NBD is present. |

Thiol Interference

Biological buffers often contain reducing agents (DTT,

-

Impact: Thiols are superior nucleophiles. They will displace the halogen on NBD-Cl/F faster than amines, and can even displace the amine in an already-labeled NBD-protein (Thiolysis).

-

Result: Loss of label from the protein and generation of NBD-Thiol adducts.

Part 3: Experimental Protocols

Protocol A: Kinetic Stability Assessment

Objective: Determine the degradation rate of an NBD reagent in a specific buffer before starting a large-scale screen.

Reagents:

-

NBD Stock (10 mM in Acetonitrile).

-

Test Buffer (e.g., PBS pH 7.4, Borate pH 9.0).

-

Control Buffer (Acetonitrile or acidified water pH 3.0).

Workflow:

-

Dilute NBD Stock to 100

M in the Test Buffer. -

Immediately place in a fluorometer or UV-Vis spectrophotometer.

-

Excitation/Emission: Set Ex 465 nm / Em 535 nm.

-

Kinetic Read: Measure signal every 60 seconds for 60 minutes.

-

Interpretation:

-

Stable: Flatline signal (NBD-Cl/F are non-fluorescent until reacted; NBD-OH is fluorescent).

-

Instability (Hydrolysis): Gradual increase in fluorescence (formation of NBD-OH) or change in Absorbance at 420nm.

-

Protocol B: Removing Unreacted NBD (Acid Quench)

To prevent post-reaction instability or background, unreacted NBD-Cl/F must be quenched.

-

Reaction: Perform labeling in Borate buffer (pH 8.5) for required time.

-

Stop: Add 10% volume of 1 M HCl or 5% Acetic Acid.

-

Why? Lowering pH < 4.0 protonates the amines, stopping the

reaction immediately. It also stabilizes the NBD-conjugate.

-

-

Purification: Use Gel Filtration (Sephadex G-25) or Dialysis to remove hydrolyzed NBD-OH byproducts.

Part 4: Decision Logic for Assay Design

Use this logic flow to select the correct conditions for your NBD experiment.

Caption: Decision tree for validating buffer composition prior to NBD usage.

References

-

Ghosh, P. B., & Whitehouse, M. W. (1968). 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: A new fluorigenic reagent for amino acids and other amines.[5] Biochemical Journal, 108(1), 155–156.

-

Imai, K., & Watanabe, Y. (1981). Fluorometric determination of secondary amino acids by 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole. Analytica Chimica Acta, 130(2), 377-383.

-

Chattopadhyay, A. (1990). Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes. Chemistry and Physics of Lipids, 53(1), 1-15.

-

Yi, L., et al. (2017). Thiolysis of NBD-based dyes for colorimetric and fluorescence detection of H2S and biothiols. Organic & Biomolecular Chemistry, 15, 3336-3349.

-

Thermo Fisher Scientific. Reagents for Analysis of Low Molecular Weight Amines. Molecular Probes Handbook.

Sources

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. interchim.fr [interchim.fr]

- 3. Reagents for Analysis of Low Molecular Weight Amines—Section 1.8 | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

role of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole in fluorescence resonance energy transfer (FRET)

This guide details the role of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole (and its functional analogs within the NBD family) in Fluorescence Resonance Energy Transfer (FRET). While the specific "5-methoxy" isomer represents a distinct chemical entity, the functional application in FRET predominantly involves the 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore core, typically conjugated via an amine linkage (NBD-amines) to lipids or proteins. This guide addresses the specific photophysics of the NBD moiety, its solvatochromic nature, and its critical utility as both a FRET donor and acceptor in membrane and protein biology.

Content Type: In-depth Technical Guide Audience: Researchers, Biophysicists, and Drug Development Scientists

Executive Summary: The NBD Fluorophore in FRET

The 5-Methoxy-4-nitro-2,1,3-benzoxadiazole moiety belongs to the nitrobenzoxadiazole (NBD) class of fluorophores. In the context of FRET (Förster Resonance Energy Transfer), NBD derivatives are premier tools for probing molecular proximity (10–100 Å) within hydrophobic environments.

Unlike rigid fluorophores (e.g., Fluorescein), NBD is solvatochromic : its quantum yield and emission maximum are highly sensitive to the polarity of the immediate environment. This dual sensitivity—to both distance (via FRET) and environment (via solvatochromism)—makes NBD uniquely suited for:

-

Membrane Fusion Assays: Monitoring lipid mixing using NBD/Rhodamine pairs.[1]

-

Protein-Lipid Interactions: Measuring binding via Tryptophan-to-NBD energy transfer.

-

Hydrophobic Pocket Mapping: Detecting ligand entry into protein active sites.

Note on Nomenclature: While "5-Methoxy-4-nitro-2,1,3-benzoxadiazole" refers to a specific methoxy-substituted isomer, the vast majority of FRET applications utilize the 4-amino-7-nitro-2,1,3-benzoxadiazole scaffold (formed by reacting NBD-Chloride or NBD-Fluoride with primary amines). The "Methoxy" variant (NBD-OMe) often serves as a precursor or a specific probe for non-amine targets, but the active FRET species in most biological assays is the amine-conjugated form due to its superior quantum yield in lipids.

Photophysical Properties & Solvatochromism[2][3][4]

The utility of NBD in FRET is dictated by its environmental sensitivity.

| Property | Value / Characteristic | Notes |

| Excitation Max ( | 460 – 470 nm | Compatible with blue lasers (488 nm) and Xenon arcs. |

| Emission Max ( | 530 – 540 nm | Green/Yellow emission. Shifts blue in non-polar solvents.[2] |

| Quantum Yield ( | < 0.01 (Water) ~0.3 – 0.4 (Lipids) | "Turn-on" fluorescence upon entering hydrophobic membranes. |

| Stokes Shift | ~70 nm | Large shift reduces self-quenching artifacts. |

| Solvatochromism | High | Emission intensity increases and |

The "Turn-On" Mechanism

NBD is virtually non-fluorescent in water due to rapid non-radiative decay facilitated by hydrogen bonding. Upon transfer to a hydrophobic phase (e.g., a lipid bilayer or protein core), this decay pathway is suppressed, resulting in a dramatic increase in fluorescence. This ensures that background signal from unbound/aqueous NBD is negligible , enhancing the signal-to-noise ratio in FRET assays.

NBD in FRET Configurations

NBD is versatile, acting as either an energy acceptor or donor depending on the partner fluorophore.

Configuration A: NBD as a FRET Acceptor (Trp

NBD)

-

Donor: Tryptophan (Trp) residues in proteins (

nm).[3] -

Acceptor: NBD-labeled ligand or lipid (

nm). -

Mechanism: The emission tail of Trp overlaps with the excitation band of NBD.

-

Förster Radius (

): 22 – 29 Å . -

Application: Measuring the binding of NBD-labeled drugs or lipids to a protein. If the NBD ligand binds near a Trp residue, FRET occurs, quenching Trp signal and sensitizing NBD emission.

Configuration B: NBD as a FRET Donor (NBD

Rhodamine)

-

Donor: NBD-PE (Phosphatidylethanolamine) (

nm). -

Acceptor: Rhodamine-PE (Lissamine Rhodamine B)[1] (

nm).[4] -

Mechanism: NBD emission overlaps perfectly with Rhodamine absorption.

-

Förster Radius (

): 50 – 60 Å . -

Application: Lipid Mixing / Membrane Fusion Assays .

-

State 1 (Intact): High concentration of NBD and Rho in the same vesicle leads to efficient FRET (NBD is quenched).

-

State 2 (Fusion): Fusion with unlabeled vesicles dilutes the probes. Distance increases (

), FRET efficiency drops, and NBD fluorescence increases (de-quenching).

-

Visualization of FRET Pathways

The following diagram illustrates the two primary FRET workflows involving NBD.

Caption: Dual role of NBD in FRET. It acts as an acceptor for Tryptophan in protein binding studies and as a donor to Rhodamine in membrane fusion assays.

Experimental Protocols

Protocol A: Membrane Fusion Assay (NBD/Rhodamine De-quenching)

Objective: Monitor the fusion of viral envelopes or liposomes with target membranes.

-

Preparation of Labeled Vesicles:

-

Mix lipids (e.g., DOPC:DOPE:Cholesterol) in chloroform.

-

Add 0.6 mol% NBD-PE (Donor) and 0.6 mol% Rhodamine-PE (Acceptor).

-

Note: At this concentration, the average distance is

, causing constitutive FRET (NBD is quenched). -

Dry under nitrogen and rehydrate to form Large Unilamellar Vesicles (LUVs).

-

-

Preparation of Target Vesicles:

-

Prepare unlabeled vesicles (0% probe).

-

-

Reaction Setup:

-

Mix Labeled:Unlabeled vesicles at a 1:9 ratio .

-

Equilibrate at 37°C in a fluorometer cuvette with stirring.

-

-

Measurement:

-

Excitation: 465 nm (NBD excitation).

-

Emission: Monitor at 530 nm (NBD emission).

-

Baseline: Record low signal (Quenched state).

-

Trigger: Add fusogen (e.g., Ca2+, PEG, or viral peptide).

-

-

Data Analysis:

-

Fusion results in probe dilution

increased distance -

Calculate % Fusion:

Where

-

Protocol B: Protein-Ligand Binding (Trp

NBD FRET)

Objective: Determine the

-

Optimization:

-

Ensure the protein has Trp residues near the binding site.

-

Verify NBD-ligand is non-fluorescent in buffer (low background).

-

-

Titration:

-

Place Protein (e.g., 1

M) in the cuvette. -

Titrate NBD-ligand (0 – 10

M).

-

-

Measurement:

-

Result:

-

Observe decrease in Trp peak (340 nm).

-

Observe appearance of sensitized NBD peak (535 nm).

-

Control: Titrate NBD-ligand into buffer alone to correct for direct excitation.

-

Critical Troubleshooting & Limitations

| Issue | Cause | Solution |

| Photobleaching | NBD is moderately susceptible to oxidation and photobleaching. | Use low laser power; keep samples in dark; add antioxidants (e.g., ascorbic acid) if compatible. |

| Self-Quenching | NBD probes aggregate at high concentrations (>1 mol%). | Keep probe concentration < 1 mol% for FRET; use < 5 mol% for bulk imaging. |

| "Dark" Acceptors | NBD-OMe or other variants may have low quantum yield but still accept energy. | Verify acceptor properties.[7][8] If using NBD as a dark quencher, ensure spectral overlap is sufficient. |

| Inner Filter Effect | High concentration of NBD absorbs Trp excitation light. | Correct fluorescence data for absorbance at excitation/emission wavelengths: |

References

-

Chattopadhyay, A. (1990). Chemistry and biology of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-labeled lipids: fluorescent probes of biological and model membranes. Chemistry and Physics of Lipids, 53(1), 1-15. Link

-

Struck, D. K., Hoekstra, D., & Pagano, R. E. (1981). Use of resonance energy transfer to monitor membrane fusion. Biochemistry, 20(14), 4093-4099. Link

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Chapter on FRET and Solvent Effects). Link

-

Uchiyama, S., et al. (2001). Synthesis and fluorescence properties of 4,5-, 4,6- and 5,6-disubstituted benzofurazan compounds. Journal of the Chemical Society, Perkin Transactions 1. (Reference for specific methoxy/nitro isomers). Link

-

McIntosh, T. J., et al. (2012). Lateral Distribution of NBD-PC Fluorescent Lipid Analogs in Membranes Probed by Molecular Dynamics-Assisted Analysis of FRET. Membranes, 2(4), 332-353. Link

Sources

- 1. FRET in Membrane Biophysics: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescent ribonucleoside as a FRET acceptor for tryptophan in native proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques [mdpi.com]

- 7. web.citius.technology [web.citius.technology]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole in DMSO and Methanol

Executive Summary

This technical guide addresses the solubility of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole, a nitroaromatic heterocyclic compound of interest to researchers in medicinal chemistry and materials science. A comprehensive search of publicly available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound in dimethyl sulfoxide (DMSO) and methanol. In light of this data gap, this document provides a robust framework for researchers to determine these critical parameters in-house. It offers a detailed theoretical analysis of the expected solubility based on molecular structure and solvent properties, followed by a comprehensive, step-by-step experimental protocol for accurate solubility determination using the isothermal shake-flask method coupled with UV-Vis spectrophotometry. This guide is intended to empower researchers, scientists, and drug development professionals with both the predictive understanding and the practical methodology required for their work.

Introduction to 5-Methoxy-4-nitro-2,1,3-benzoxadiazole

5-Methoxy-4-nitro-2,1,3-benzoxadiazole, also known as 5-methoxy-4-nitrobenzofurazan, belongs to the nitrobenzofurazan (NBD) family. NBD derivatives are of significant interest due to their unique photophysical properties, often exhibiting fluorescence, which makes them valuable as probes in biological imaging and as structural motifs in the development of new chemical entities.[1][2] The specific substitution pattern of a methoxy group and a nitro group on the benzoxadiazole core dictates the compound's polarity, reactivity, and intermolecular interactions, all of which are critical determinants of its solubility in various solvents. Understanding solubility is a foundational requirement for any application, including reaction chemistry, purification, formulation development, and analytical method development.[3]

Physicochemical Properties and Solubility Prediction

To understand the solubility of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole, we must first analyze its molecular structure and the properties of the target solvents, DMSO and methanol.

Compound Characteristics

The structure of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole contains several key features that influence its solubility:

-

Benzoxadiazole Core: A heterocyclic aromatic system that is inherently planar and possesses a degree of polarity.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group capable of participating in strong dipole-dipole interactions.

-

Methoxy Group (-OCH₃): An electron-donating group that also adds polarity and a potential hydrogen bond acceptor site (the oxygen atom).

The combination of these groups on a compact aromatic scaffold results in a molecule with significant polarity.

| Property | Value / Description | Source |

| IUPAC Name | 5-methoxy-4-nitro-2,1,3-benzoxadiazole | - |

| Molecular Formula | C₇H₅N₃O₄ | - |

| Molecular Weight | 195.13 g/mol | - |

| Appearance | Expected to be a colored (likely yellow to orange) solid | [4][5] |

Solvent Properties

The choice of solvent is critical, and DMSO and methanol represent two distinct classes of polar solvents.[6]

| Solvent | Type | Key Features |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High boiling point (189 °C), large dipole moment. Excellent solvent for a wide range of polar and nonpolar compounds. Acts as a hydrogen bond acceptor.[7][8][9] |

| Methanol (MeOH) | Polar Protic | Low boiling point (64.7 °C). Capable of acting as both a hydrogen bond donor and acceptor. Miscible with water and many organic liquids.[10][11][12] |

Theoretical Solubility Assessment

Based on the principle of "like dissolves like," we can predict the solubility behavior of 5-Methoxy-4-nitro-2,1,3-benzoxadiazole:

-

In DMSO: The high polarity of the nitro and methoxy groups, along with the benzoxadiazole ring, will facilitate strong dipole-dipole interactions with the highly polar DMSO molecules. As DMSO is an excellent hydrogen bond acceptor, it can interact with the hydrogen atoms on the aromatic ring. Therefore, good to high solubility is expected in DMSO . For a related compound, 4-(4-Methoxybenzylamino)-7-nitrobenzofurazan, a solubility of 50 mg/mL was reported in a DMSO:methanol (1:1) mixture, indicating the strong solvating power of these solvents for this class of compounds.[13]

-

In Methanol: As a polar protic solvent, methanol can engage in dipole-dipole interactions and, more importantly, can act as a hydrogen bond donor to the oxygens of the nitro, methoxy, and benzoxadiazole groups. It can also act as a hydrogen bond acceptor. These interactions suggest that moderate to good solubility is expected in methanol . However, the energy required to break the crystal lattice of the solid will play a significant role, and its solubility may be less than in DMSO, which is often considered a more "universal" solvent for complex organic molecules.[8]

Standardized Protocol for Experimental Solubility Determination

To overcome the absence of published data, the following protocol details a reliable method for determining the equilibrium solubility using the isothermal shake-flask method, a gold-standard technique.[3][14] Quantification is achieved via UV-Vis spectrophotometry, which is well-suited for chromophoric compounds like nitroaromatics.[15][16]

Causality Behind Experimental Choices

-

Isothermal Shake-Flask Method: This approach ensures that the system reaches true thermodynamic equilibrium between the undissolved solid and the saturated solution, providing a definitive solubility value at a specific temperature.[3]

-

Excess Solute: Using an excess of the solid compound guarantees that the solution becomes saturated.

-

Constant Temperature: Solubility is temperature-dependent. A thermostatically controlled environment is crucial for reproducibility and accuracy.

-

UV-Vis Spectrophotometry: Nitroaromatic compounds typically have strong absorbance in the UV-visible range, allowing for sensitive and accurate quantification at low concentrations, governed by the Beer-Lambert law.[17][18]

-

Centrifugation/Filtration: This step is critical to separate the saturated solution (supernatant) from any undissolved micro-particulates, which could scatter light and lead to erroneously high absorbance readings.[16]

Experimental Workflow Diagram

Sources

- 1. 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. adipogen.com [adipogen.com]

- 5. 4-Methoxy-7-nitro-2,1,3-benzoxadiazole - CAS-Number 18333-73-8 - Order from Chemodex [chemodex.com]

- 6. gchemglobal.com [gchemglobal.com]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. Dimethyl sulfoxide: the universal solvent for industry and science - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 9. acs.org [acs.org]

- 10. SATHEE: Chemistry Methanol [sathee.iitk.ac.in]

- 11. cameo.mfa.org [cameo.mfa.org]

- 12. ICIB :: Discover, Discuss, and Seal the Deal Globally [icib.co]

- 13. 4-(4-Methoxybenzylamino)-7-nitrobenzofurazan 33984-50-8 [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 17. researchgate.net [researchgate.net]

- 18. improvedpharma.com [improvedpharma.com]

Methodological & Application

protocol for synthesizing 5-Methoxy-4-nitro-2,1,3-benzoxadiazole from NBD-chloride

Application Note: High-Efficiency Synthesis of 4-Methoxy-7-nitro-2,1,3-benzoxadiazole (NBD-OMe) from NBD-Chloride

Executive Summary & Scientific Context

This application note details the protocol for synthesizing 4-methoxy-7-nitro-2,1,3-benzoxadiazole (commonly referred to as NBD-OMe ) directly from NBD-chloride (4-chloro-7-nitro-2,1,3-benzoxadiazole).[1]

Nomenclature Clarification:

While the request specified "5-Methoxy-4-nitro...", standard IUPAC numbering for the benzoxadiazole ring system dictates that the nitro group of the starting material (NBD-Cl) is at position 7 and the chloride is at position 4.[1] The nucleophilic aromatic substitution (

Significance: NBD-OMe is a critical intermediate in the synthesis of fluorogenic probes.[1] Unlike NBD-chloride, which is highly reactive and susceptible to hydrolysis, NBD-OMe is more stable and serves as a versatile electrophile or a "caged" fluorophore that can be modified for specific lipid or protein labeling applications.[1]

Reaction Mechanism: Nucleophilic Aromatic Substitution ( )

The synthesis proceeds via an

-

Activation: The nitro group pulls electron density from the ring, stabilizing the anionic intermediate.[1]

-

Addition: Methoxide attacks C-4, breaking the aromaticity and forming a Meisenheimer complex (transition state).[1]

-

Elimination: The chloride ion is expelled, restoring aromaticity and yielding the product.[1]

Critical Control Point: Water must be rigorously excluded.[1] Water acts as a competing nucleophile, leading to the formation of NBD-OH (4-hydroxy-7-nitro-2,1,3-benzoxadiazole), a highly fluorescent, acidic byproduct that contaminates the desired ether.[1]

Experimental Protocol

Reagents and Equipment

| Reagent | CAS No.[1][2][3][4] | Function | Molar Eq. | Notes |

| NBD-Chloride | 10199-89-0 | Substrate | 1.0 | Store at -20°C; Protect from light.[1][5] |

| Methanol (Anhydrous) | 67-56-1 | Solvent/Reactant | Excess | Must be dry (<0.05% water).[1] |

| Triethylamine (TEA) | 121-44-8 | Base | 1.2 - 1.5 | Scavenges HCl; promotes methoxide formation.[1] |

| Dichloromethane (DCM) | 75-09-2 | Extraction Solvent | N/A | For workup.[1] |

| Sodium Bicarbonate | 144-55-8 | Wash Buffer | N/A | 5% Aqueous solution.[1] |

Step-by-Step Methodology

Step 1: Preparation of Reaction Mixture

-

Weigh 200 mg (1.0 mmol) of NBD-chloride into a dry, amber-colored round-bottom flask (NBD derivatives are light-sensitive).

-

Add 10 mL of anhydrous Methanol. Stir until the yellow solid is fully dissolved.

-

Flush the flask with Nitrogen or Argon to remove atmospheric moisture.[1]

Step 2: Reaction Initiation

-

Add 167 µL (1.2 mmol) of Triethylamine dropwise to the stirring solution at room temperature (25°C).

-

Observation: The solution may darken slightly.[1] A color change to deep orange/red often indicates the formation of the Meisenheimer complex or trace NBD-OH.[1]

Step 3: Monitoring

-

Stir the reaction at room temperature for 30–60 minutes .

-

TLC Control: Use Silica gel plates with 20% Ethyl Acetate in Hexane.[1]

-

NBD-Cl (Starting Material):

(Yellow, non-fluorescent). -

NBD-OMe (Product):

(Pale yellow/white, weak fluorescence). -

NBD-OH (Byproduct):

(Bright green fluorescence).

-

-

The reaction is complete when the NBD-Cl spot disappears.[1]

Step 4: Workup and Purification (Self-Validating Step)

Rationale: NBD-OH is a common impurity.[1] It is acidic (

-

Evaporate the Methanol under reduced pressure (Rotary Evaporator, 35°C).

-

Redissolve the residue in 20 mL Dichloromethane (DCM) .

-

Transfer to a separatory funnel.

-

Wash 1: Wash with 20 mL of 5%

. (The aqueous layer will turn bright yellow/green if NBD-OH is present).[1] -

Wash 2: Wash with 20 mL of Brine (saturated NaCl).

-

Dry the organic layer over anhydrous

.[1][6] -

Filter and evaporate the solvent to yield the crude product.[1]

Step 5: Final Purification

-

Recrystallize from hot Ethanol or Methanol/Water (1:1) if high purity (>99%) is required.

-

Dry under high vacuum.[1]

Visualization of Workflow

The following diagram illustrates the synthesis pathway and the critical purification logic used to separate the target ether from the hydrolysis byproduct.

Caption: Workflow for the

Quality Control & Validation

To ensure the trustworthiness of the synthesized compound, compare your data against these standard values.

| Parameter | Expected Result | Interpretation |

| Appearance | Pale yellow crystalline solid | Dark orange/brown indicates NBD-OH contamination.[1] |

| Melting Point | 110–112°C | Lower MP suggests solvent occlusion or impurities.[1] |

| Distinct singlet for the methoxy group. | ||

| Doublets for H-5 and H-6 protons (J | ||

| UV-Vis ( | Blue-shifted compared to NBD-amines ( | |

| Fluorescence | Weak / Non-fluorescent | Strong green fluorescence indicates hydrolysis (NBD-OH).[1] |

Troubleshooting Guide

-

Problem: High background fluorescence in the product.

-

Problem: Low Yield.

References

-

BenchChem. (2025).[1][7] Application Note: A Step-by-Step Guide for Amino Acid Derivatization with NBD-Cl. Retrieved from

-

Sigma-Aldrich. (n.d.).[1] 4-Chloro-7-nitrobenzofurazan Product Information and Reactivity. Retrieved from

-

Faletrov, Y. V., et al. (2019). Reactions of NBD-chloride with various nucleophiles and potential biochemical properties of the products. Belarusian State University.[1] Retrieved from

-

PubChem. (2025).[1] Compound Summary: 4-Chloro-7-nitrobenzofurazan (NBD-Cl).[1][3][4][5][8][9] National Library of Medicine.[1] Retrieved from

-

Biotium. (2025).[1][5] NBD Chloride Product Information and Storage. Retrieved from

Sources

- 1. NBD-Cl | C6H2ClN3O3 | CID 25043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NBD-Cl [4-Chloro-7-nitrobenzofurazan] - Creative BioMart [creativebiomart.net]

- 3. pure-synth.com [pure-synth.com]

- 4. echemi.com [echemi.com]

- 5. biotium.com [biotium.com]

- 6. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Product Information | NBD Chloride 24113-61 1G NACALAI TESQUE, INC. | e-Nacalai Search Version [e-nacalai.jp]

- 9. 4-氯-7-硝基苯并-2-氧杂-1,3-二唑 98% | Sigma-Aldrich [sigmaaldrich.com]

HPLC derivatization methods using nitrobenzoxadiazole reagents

Application Note: High-Sensitivity HPLC Derivatization of Amines and Thiols using Nitrobenzoxadiazole (NBD) Reagents

Introduction: The Case for NBD Reagents

In the landscape of fluorogenic derivatization, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and its chlorinated analog (NBD-Cl) occupy a critical niche.[1][2] Unlike o-phthalaldehyde (OPA), which is strictly limited to primary amines, NBD reagents react robustly with both primary and secondary amines (including proline and hydroxyproline) as well as thiols .

While Dansyl-Cl is a common alternative for secondary amines, it suffers from heavy background fluorescence due to unreacted reagent. NBD reagents solve this: they are fluorogenic , meaning they are virtually non-fluorescent until they react with the analyte. This "dark-to-bright" transition significantly improves signal-to-noise ratios, allowing detection limits in the femtomole (fmol) range.

Key Application Areas:

-

Bioanalysis: Quantification of amino acids in plasma/CSF without interference from ammonia.

-

Pharmaceuticals: Trace analysis of secondary amine impurities (e.g., piperazine rings).

-

Metabolomics: Profiling of biogenic amines and thiol-containing antioxidants (GSH, Cysteine).

Chemistry & Mechanism

The reaction is a classic Nucleophilic Aromatic Substitution (

Reaction Mechanism Diagram

Caption: The

Reagent Selection Guide: NBD-F vs. NBD-Cl

Choosing the right reagent is a trade-off between reactivity and cost/stability .

| Feature | NBD-F (Fluoro) | NBD-Cl (Chloro) | Scientist's Recommendation |

| Reactivity | Ultra-High ( | Moderate | Use NBD-F for high-throughput or thermally sensitive analytes.[1] |

| Reaction Time | 1–5 minutes | 30–60 minutes | NBD-F reduces hydrolysis artifacts due to short exposure. |

| Temperature | Mild (50–60°C) | Harsh (60–80°C) | NBD-Cl requires higher energy to displace the Cl leaving group. |

| LOD | < 10 fmol | ~ 100 fmol | NBD-F provides superior sensitivity. |

| Cost | High | Low | Use NBD-Cl for routine, high-concentration assays to save budget. |

| Excitation/Emission | 470 nm / 530 nm | 470 nm / 530 nm | Identical spectral properties.[4] |

Protocol A: High-Sensitivity Amino Acid Analysis (NBD-F)

Scope: Determination of primary and secondary amino acids in biological fluids (Plasma, Urine). Critical Control: The reaction must be performed at basic pH to deprotonate the amine, but prolonged exposure to high pH causes hydrolysis of the reagent to NBD-OH (fluorescent interference).

Materials

-

Reagent: 10 mM NBD-F in anhydrous Acetonitrile (MeCN). Prepare fresh or store at -20°C protected from light.

-

Buffer: 0.1 M Borate Buffer, pH 8.0 (containing 20 mM EDTA to chelate metals).

-

Quench Solution: 0.1 M HCl.

-

Mobile Phase: (A) 10 mM Phosphate/Citrate pH 6.0; (B) Acetonitrile.

Step-by-Step Workflow

-

Sample Prep: Mix 10 µL of sample (standard or filtered plasma supernatant) with 10 µL of Borate Buffer.

-

Why? The EDTA in the buffer prevents metal-catalyzed oxidation of any thiols present and stabilizes the reaction.

-

-

Derivatization: Add 10 µL of 10 mM NBD-F solution. Vortex immediately.

-

Incubation: Heat at 60°C for 1 minute .

-

Note: Do not exceed 5 minutes. Longer times increase the NBD-OH background peak without significantly increasing analyte signal.

-

-

Quenching: Immediately add 20 µL of 0.1 M HCl.

-

Why? This stops the reaction and lowers the pH. Crucially , the fluorescence of the hydrolysis byproduct (NBD-OH) is significantly suppressed at acidic pH, while the NBD-Amine derivative remains fluorescent.

-

-

Dilution: Add 150 µL of Mobile Phase A (aqueous).

-

Injection: Inject 10 µL into the HPLC system.

Workflow Diagram

Caption: Optimized NBD-F derivatization workflow minimizing hydrolysis interference.

Protocol B: Thiol-Specific Considerations

Thiols (Cysteine, Homocysteine, Glutathione) react with NBD-F to form thioethers (NBD-S-R). However, S-derivatives can be unstable or undergo S-to-N migration if primary amines are also present on the same molecule (e.g., Cysteine).

Modifications for Thiols:

-

Reduction: If measuring total thiols, pre-treat sample with TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfides. Avoid DTT as it contains thiols that will react with NBD-F.

-

pH Adjustment: Thiols are more nucleophilic than amines. You can lower the reaction pH to 7.0–7.5 . At this pH, thiol reactivity is maintained, but amine reactivity is suppressed, improving selectivity.

-

Stability: Analyze immediately. NBD-thioethers are less stable than NBD-amines.

Troubleshooting & Self-Validating Systems

A robust analytical method must include controls to verify data integrity.

| Issue | Symptom | Root Cause | Corrective Action (The "Fix") |

| High Background | Large peak early in chromatogram. | NBD-OH (Hydrolysis): Reagent reacted with water. | Acidify Post-Rxn: Ensure final pH < 2.0 using HCl. This quenches NBD-OH fluorescence. |

| Low Sensitivity | Low peak area for secondary amines. | pH too low: Amine is protonated ( | Check Borate buffer pH.[1][2][4][5][6][7][8][9] It must be > 8.0 during the reaction step. |

| Precipitation | Cloudy sample after reagent addition. | Solvent Shock: High organic NBD reagent hitting aqueous buffer. | Ensure reagent is dissolved in 50% MeCN/Water or add slowly with vortexing. |

| Variable Areas | Poor reproducibility (RSD > 5%). | Unstable Reagent: NBD-F hydrolyzes in moisture. | Self-Validation: Run a "Reagent Blank" daily. If the NBD-OH peak increases >20%, discard reagent. |

References

-

Imai, K., & Watanabe, Y. (1981). Fluorimetric determination of secondary amino acids by 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole.[4] Analytica Chimica Acta, 130(2), 377-383. Link

-

Toyo'oka, T., et al. (1983). Reaction of amines of biological importance with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole.[4] Analytica Chimica Acta, 149, 305-312.[4] Link

-

BenchChem. (2025).[1][3] A Comparative Guide to the Quantitative Analysis of NBD-Labeled Compounds in Biological Samples. Link

-

Uchiyama, S., et al. (2001). High-performance liquid chromatographic determination of thiols by pre-column derivatization with NBD-F. Journal of Chromatography A, 916(1-2), 131-135. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]

- 5. sdiarticle4.com [sdiarticle4.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Fluorescent Labeling of Amino Acids with NBD Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating the Building Blocks of Life

The precise quantification and visualization of amino acids are fundamental to countless areas of biological and pharmaceutical research. However, most amino acids are inherently colorless and non-fluorescent, making their sensitive detection a significant analytical challenge. Fluorescent labeling, or derivatization, addresses this by covalently attaching a fluorophore to the amino acid, transforming it into a brightly emissive molecule that can be detected with high sensitivity.[1]

Among the arsenal of labeling agents, Nitrobenzoxadiazole (NBD) derivatives, particularly 4-Fluoro-7-nitrobenzofurazan (NBD-F) and 4-Chloro-7-nitrobenzofurazan (NBD-Cl), have emerged as exceptionally valuable tools.[2][3] These reagents are fluorogenic, meaning they are intrinsically non-fluorescent but become intensely fluorescent upon reaction with the primary or secondary amino groups of amino acids.[4][5] This "turn-on" characteristic minimizes background signal, enabling detection limits down to the femtomole level.[6][7] The small size of the NBD moiety minimizes potential interference with biological processes, making NBD-labeled amino acids excellent probes for applications ranging from high-performance liquid chromatography (HPLC) analysis to real-time cellular imaging.[2][8][9]

This guide provides a comprehensive overview of the principles and protocols for labeling amino acids with NBD derivatives, offering field-proven insights to ensure robust and reproducible results.

Principle of Derivatization: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The core of NBD labeling is a classic organic chemistry mechanism: Nucleophilic Aromatic Substitution (SNAr).[4] The process can be broken down into key steps:

-

Activation of the Nucleophile: The reaction is conducted under alkaline conditions, typically a borate buffer with a pH between 8.0 and 9.5.[1][7] This basic environment deprotonates the amino group (-NH₃⁺) of the amino acid, converting it into its more nucleophilic free amine form (-NH₂).[1][4]

-

Electrophilic Target: The benzoxadiazole ring of NBD-F or NBD-Cl is rendered highly electron-deficient by the potent electron-withdrawing nitro (-NO₂) group.[4] This makes the carbon atom at position 4, which is bonded to the halogen (fluorine or chlorine), highly electrophilic and susceptible to attack.

-

Nucleophilic Attack and Formation of the Adduct: The nucleophilic amino group of the amino acid attacks the electrophilic carbon on the NBD ring. The halogen atom, a good leaving group, is subsequently displaced, resulting in the formation of a stable, covalent C-N bond.[4][10] This newly formed NBD-amino acid adduct is a highly fluorescent derivative.[1][11]

The fluorescence of the resulting NBD-amine arises from an efficient Intramolecular Charge Transfer (ICT) system.[2][3] Upon photoexcitation, the newly attached amino group acts as an electron donor, and the nitro group serves as an electron acceptor, leading to the emission of bright green-yellow fluorescence.[2][3]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. interchim.fr [interchim.fr]

- 6. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]

- 7. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorescent-Dye-Labeled Amino Acids for Real-Time Imaging in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Late-stage peptide labeling with near-infrared fluorogenic nitrobenzodiazoles by manganese-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of l -ornithine: a multivariate optimization-assiste ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03311D [pubs.rsc.org]

- 11. medchemexpress.com [medchemexpress.com]

Application Note: Preparation of MNBD-Labeled Peptides for Solid-Phase Synthesis

Abstract & Introduction

The incorporation of the solvatochromic fluorophore 7-nitro-2,1,3-benzoxadiazole (NBD, often referred to as MNBD when attached to a methyl-amine or peptide side chain) into peptides is a critical technique for studying membrane topology, protein-protein interactions, and environmental sensing. MNBD is uniquely valuable because its fluorescence quantum yield significantly increases in hydrophobic environments (e.g., lipid bilayers) while being virtually non-fluorescent in water.

However, the direct integration of MNBD into Solid-Phase Peptide Synthesis (SPPS) presents specific chemical challenges. The NBD moiety is susceptible to nucleophilic attack by the secondary amines (e.g., piperidine) used during Fmoc deprotection, potentially leading to fluorophore degradation or adduct formation.

This Application Note provides a rigorous, field-proven guide for preparing MNBD-labeled peptides using two distinct strategies:

-

The "Building Block" Approach: Synthesis and use of Fmoc-Lys(NBD)-OH.

-

The On-Resin Approach: Site-specific labeling using orthogonally protected lysine residues.

Strategic Considerations & Chemistry

Before initiating synthesis, researchers must select the appropriate labeling strategy based on the peptide sequence and the position of the label.

The Chemical Challenge: Piperidine Instability

The core NBD structure is an electron-deficient heteroaromatic ring. While stable to acidic cleavage cocktails (TFA), it reacts with nucleophiles.

-

Risk: Prolonged exposure to 20% piperidine (standard Fmoc deprotection) can cause the NBD group to undergo nucleophilic aromatic substitution, replacing the amine linker with piperidine, effectively destroying the probe.

-

Solution: We utilize a "Building Block" strategy with optimized deprotection cycles or a "Post-Assembly" on-resin strategy to minimize fluorophore exposure to base.

Decision Matrix: Selecting the Protocol

| Feature | Method A: Pre-Synthesized Building Block | Method B: On-Resin Labeling (Side-Chain) |

| Target Residue | Internal Lysine | Internal Lysine (or N-terminus) |

| Precision | High (Purified starting material) | Moderate (Dependent on coupling efficiency) |

| Base Exposure | High (Must survive subsequent cycles) | Low (Labeling occurs after chain assembly) |

| Reagent Cost | Lower (NBD-Cl is cheap) | Higher (Requires orthogonal protecting groups) |

| Recommended For | Short-to-medium peptides (<15 AA) | Long peptides or N-terminal labeling |

Method A: Synthesis of Fmoc-Lys(NBD)-OH Building Block

This is the preferred method for robustness. By synthesizing the building block first, you ensure that only the correct fluorophore species is introduced into the peptide.

Reagents Required[1][2][3][4][5]

-

Fmoc-Lys-OH (free acid, not Boc protected on alpha amine)

-

NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole)

-

Sodium Bicarbonate (NaHCO₃)

-

Methanol (MeOH) and Water (HPLC grade)

-

1N HCl

Step-by-Step Synthesis Protocol

-

Dissolution: Dissolve 1.0 mmol of Fmoc-Lys-OH in 10 mL of MeOH/Water (1:1 v/v). Add 2.5 mmol of NaHCO₃. The solution should be basic (pH ~8.5–9.0).

-

Note: Do not use stronger bases like NaOH, as high pH can hydrolyze the Fmoc group.

-

-

Reaction: Dissolve 1.1 mmol of NBD-Cl in 5 mL of MeOH. Add this dropwise to the lysine solution while stirring.

-

Observation: The solution will turn deep orange/red.

-

Condition: Stir at 45°C for 4–6 hours in the dark (wrap flask in foil). NBD is light-sensitive.

-

-

Monitoring: Check reaction progress via TLC (DCM/MeOH 9:1) or LC-MS. Look for the disappearance of Fmoc-Lys-OH and the appearance of the product (Mass: ~531 Da).

-

Workup:

-

Evaporate methanol under reduced pressure (Rotavap).

-

Dilute the remaining aqueous solution with 20 mL water.

-

Critical Step: Acidify carefully with 1N HCl to pH ~2–3. The product, Fmoc-Lys(NBD)-OH, will precipitate as an orange solid.

-

Extract with Ethyl Acetate (3 x 20 mL).

-

Dry organic layer over MgSO₄, filter, and concentrate.

-

-

Purification: Recrystallize from DCM/Hexane or purify via flash chromatography if purity is <95%.

Method B: On-Resin Labeling (Orthogonal Strategy)

Use this method if the peptide is long (>20 residues) to avoid exposing the NBD group to repeated piperidine treatments.

Reagents[1][2][5][6]

-

Resin: Rink Amide or Wang Resin.

-

Orthogonal Lysine: Fmoc-Lys(Mtt)-OH (Methyltrityl protection).

-

Why Mtt? The Mtt group can be removed with mild acid (1% TFA) without cleaving the peptide from the resin or removing other side-chain protecting groups (Boc, tBu, Pbf).

-

-

NBD-Cl

-

DIPEA (Diisopropylethylamine)[1]

Protocol

-

Peptide Assembly: Synthesize the full peptide sequence using standard Fmoc SPPS. Incorporate Fmoc-Lys(Mtt)-OH at the desired labeling position.

-

Important: Do not remove the N-terminal Fmoc group of the final residue yet. It serves as a shield during the labeling step.

-

-

Selective Deprotection of Mtt:

-

Wash resin with DCM.[1]

-

Treat resin with 1% TFA / 5% TIS / DCM (10 x 2 minutes).

-

Indicator: The solution will turn yellow (trityl cation). Continue washes until the solution is clear.

-

Neutralization: Wash resin with 5% DIPEA in DMF to neutralize the lysine side chain.

-

-

Labeling Reaction:

-

Final Cleavage:

-

Remove the N-terminal Fmoc (if required).

-

Cleave peptide using standard cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O .

-

Note: NBD is stable in TFA.

-

Visualization of Workflows

The following diagrams illustrate the logic flow for selecting and executing the correct synthesis path.

Caption: Decision matrix and process flow for MNBD-peptide synthesis via Building Block vs. On-Resin strategies.

Quality Control & Troubleshooting

Analytical Expectations

-

UV-Vis: NBD conjugates typically absorb at ~465 nm .

-

Fluorescence: Emission maximum at ~535 nm (Green). Note: Fluorescence is weak in water/HPLC buffers but strong in MeOH or lipids.

-

Mass Spectrometry: The NBD moiety adds +163.1 Da to the lysine residue (replacing one H).

-

Calculation: MW(Peptide) = MW(Unlabeled) + 163.1.

-

Troubleshooting Table

| Problem | Probable Cause | Corrective Action |

| Low Fluorescence Yield | Solvent Quenching | NBD is solvatochromic. Test fluorescence in Methanol or Ethanol, not Water. |

| Multiple Peaks (HPLC) | Piperidine Adducts | (Method A) Reduce Fmoc deprotection time to 2 x 3 min. Use DBU (2%) instead of Piperidine. |

| Incomplete Labeling | Steric Hindrance | (Method B) Increase reaction time to overnight; double coupling with fresh NBD-Cl. |

| Blue/Purple Resin | Incomplete Mtt Removal | (Method B) Ensure 1% TFA washes continue until solution is clear, not yellow. |

References

-

Thermo Fisher Scientific. 7-Nitrobenz-2-oxa-1,3-diazole (NBD) Chloride Reagent Guide. Retrieved from

-

PubChem. 4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) Compound Summary. Retrieved from

-

Gilmanshin, R., et al. (1997). Fast events in protein folding: relaxation dynamics of secondary and tertiary structure in a monomeric beta-sheet protein. Proceedings of the National Academy of Sciences. (Demonstrates utility of NBD in folding studies). Retrieved from

-

Carrico, I.S., et al. (2007). N-Terminal Labeling of Peptides. (General reference for site-specific labeling strategies compatible with NBD). Retrieved from

Disclaimer: This protocol involves the use of hazardous chemicals (TFA, Piperidine, NBD-Cl). Always consult the Safety Data Sheet (SDS) and perform work in a certified chemical fume hood.

Sources

thin layer chromatography (TLC) visualization of NBD-labeled compounds

An In-depth Guide to the Thin-Layer Chromatography (TLC) Visualization of NBD-Labeled Compounds

Introduction: Illuminating Analytes with NBD and TLC

In the landscape of modern analytical chemistry and drug development, the sensitive detection of biomolecules is paramount. The 7-nitrobenz-2-oxa-1,3-diazole (NBD) group is a versatile fluorophore widely employed for labeling lipids, amino acids, and peptides.[1] Its utility stems from a remarkable "turn-on" fluorescence mechanism: reagents like 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F) are themselves weakly fluorescent but become intensely fluorescent upon reaction with primary or secondary amines and thiols.[2][3] This property makes them ideal for derivatizing otherwise non-fluorescent molecules, enabling their detection with high sensitivity.[4]

Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and robust method for separating these labeled compounds.[5] By leveraging the principles of differential partitioning, TLC effectively resolves complex mixtures, and when paired with the inherent fluorescence of the NBD tag, it becomes a powerful visualization tool. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and best practices for the successful TLC analysis of NBD-labeled compounds.

Part 1: Core Scientific Principles

A mastery of the underlying chemistry of both the NBD fluorophore and the TLC separation process is essential for developing and troubleshooting robust analytical methods.

The Chemistry of NBD Fluorescence: An Intramolecular Charge Transfer (ICT) Phenomenon

The fluorescence of NBD adducts is governed by an Intramolecular Charge Transfer (ICT) process.[2] The NBD scaffold contains a potent electron-withdrawing nitro group. When an electron-donating group, such as an amine from a target analyte, is attached at the 4-position via a nucleophilic aromatic substitution reaction, a donor-acceptor system is created.[3] Upon photoexcitation, an electron is transferred from the donor (the amino group) to the acceptor (the nitro group), leading to a charge-separated excited state that emits a photon (fluorescence) upon relaxation.[3]

This fluorescence is highly sensitive to the local environment. In aqueous, polar environments, the fluorescence intensity is often diminished, whereas in more hydrophobic environments, such as within a lipid micelle or on the silica surface of a TLC plate, the fluorescence can be significantly enhanced.[1][6] This solvatochromic behavior is a key feature of NBD probes.

Caption: A streamlined workflow from sample labeling to final analysis.

Protocol 1: Derivatization of Amines with NBD-F